molecular formula C20H16O5 B104496 Carpachromene CAS No. 57498-96-1

Carpachromene

Cat. No. B104496
CAS RN: 57498-96-1
M. Wt: 336.3 g/mol
InChI Key: YXOATFKTEDZPFL-UHFFFAOYSA-N
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Description

Carpachromene Description

Carpachromene is a natural active compound that has been studied for its potential therapeutic effects. It has been shown to inhibit the α-glucosidase enzyme, which is significant because this enzyme plays a role in carbohydrate digestion and subsequent glucose absorption. This inhibition is relevant to the management of disorders such as type 2 diabetes and cardiovascular diseases .

Synthesis Analysis

The synthesis of carpachromene involves the reaction of acacetin with prenyl bromide in the presence of methanolic sodium methoxide, leading to various prenylated derivatives of apigenin. One of these derivatives, upon further reactions including DDQ oxidation and methylation, yields natural carpachromene. The synthesis pathway is complex and involves multiple steps, each of which contributes to the structural features of the final compound .

Molecular Structure Analysis

Carpachromene's molecular structure is derived from apigenin, a flavonoid, which is modified through prenylation. This process adds isopentenyl groups to the apigenin backbone, significantly altering its chemical properties and biological activity. The exact structure of carpachromene and its derivatives requires careful consideration and analysis, as indicated by the synthesis study .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carpachromene include prenylation, DDQ oxidation, and methylation. These reactions are crucial for the formation of the carpachromene molecule and its structural analogs. The DDQ oxidation is particularly important as it introduces double bonds into the prenyl groups, which are characteristic of the carpachromene structure .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of carpachromene are not detailed in the provided papers, its biological activities suggest that it is a compound with significant lipophilicity due to its prenylated structure. This lipophilicity likely influences its ability to interact with biological membranes and proteins, which is critical for its biological effects .

Relevant Case Studies

In a study involving HepG2 cells, an insulin-resistant cell model, carpachromene treatment resulted in decreased glucose concentration and increased glycogen content, indicating improved insulin sensitivity. The study also showed that carpachromene modulates the insulin signaling pathway by affecting the phosphorylation states of several key proteins, such as IR, IRS1, PI3K, Akt, GSK3, and FoxO1. This modulation leads to a decrease in PEPCK enzyme activity and an increase in HK enzyme activity, both of which are beneficial for glucose metabolism .

Another study investigated the effects of carpachromene on human ovarian cancer cells (SW 626). The compound demonstrated low cell viability against these cancer cells without cytotoxic effects on normal cells. The study also explored the role of the proapoptotic protein Smac in mediating apoptosis when treated with carpachromene. The results showed that carpachromene treatment led to a decrease in mitochondrial Smac and an increase in cytosolic Smac levels, promoting apoptosis in ovarian cancer cells .

Scientific Research Applications

Insulin Resistance Amelioration

Carpachromene demonstrates potential in ameliorating insulin resistance in HepG2 cells. The compound's activity was explored in an insulin-resistant cell model, revealing significant effects on glucose metabolism and insulin signaling pathways. This suggests its potential use in managing conditions like type 2 diabetes and cardiovascular diseases (Alaaeldin et al., 2021).

Apoptosis in Ovarian Cancer Cells

In ovarian cancer research, carpachromene showed proapoptotic effects in human ovarian cancer cells. The study highlighted the compound's influence on Smac protein levels, pointing to its potential as a therapeutic agent for certain types of human ovarian cancer (Song et al., 2021).

Enzyme Inhibitory Activities

Carpachromene exhibited significant inhibitory activity against various enzymes, such as ureases, tyrosinase, and phosphodiesterase. These findings support the potential medicinal applications of carpachromene in diseases associated with the hyperactivity of these enzymes, including diabetes and bronchoconstriction (Rauf et al., 2022).

Safety And Hazards

Carpachromene is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Carpachromene has shown potential in the treatment of insulin resistance . Future research could focus on further investigating its biochemical and molecular activities, as well as its potential therapeutic applications .

properties

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOATFKTEDZPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carpachromene

CAS RN

57498-96-1
Record name 57498-96-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
A Rauf, M Ibrahim, N Muhammad, S Naz… - BioMed Research …, 2022 - hindawi.com
… Carpachromene might possess the potential to inhibit all … In conclusion, the crude extract and carpachromene exhibit … In conclusion, the crude extract and carpachromene exhibit …
Number of citations: 3 www.hindawi.com
R Alaaeldin, IAM Abdel-Rahman, HA Hassan… - Molecules, 2021 - mdpi.com
… carpachromene treatment. The present study examined, for the first time, the potential antidiabetic activity of carpachromene … Our findings revealed that carpachromene showed central …
Number of citations: 30 www.mdpi.com
Y Song, J Wang, C Zhang, Y Yu… - Arch. Med …, 2021 - archivesofmedicalscience.com
… Introduction: We investigated carpachromene in cytotoxicity … Cell viability of carpachromene was very low against the … the biological activity of the carpachromene molecule. We then …
Number of citations: 3 www.archivesofmedicalscience.com
AC Jain, R Khazanchi, A Kumar - Tetrahedron, 1978 - Elsevier
… DDQ reaction of 10 followed by methylation afforded di-O-methyl carpachromene (2); whereas … DDQ reaction of 18 provided natural carpachromene. The structure of the isopentylated …
Number of citations: 20 www.sciencedirect.com
AC Jain, R Khazanchi, A Kumar - Chemistry letters, 1978 - journal.csj.jp
Acacetin (4) on reaction with prenyl bromide in the presence of metbanolic sodium methoxide yielded 6,8-di-C, C-prenyl-(5) and 6-C-prenyl-(9) derivatives. DDQ reaction with 9 followed …
Number of citations: 6 www.journal.csj.jp
HA Hassan, AE Allam, R Alaaeldin, M Mustafa… - Revista Brasileira de …, 2022 - Springer
… Our findings revealed that carpachromene exerted potent anti-proliferative activity. … carpachromene with topoisomerase I. This was confirmed by western blotting where carpachromene …
Number of citations: 3 link.springer.com
A Saraswathy, K Balakrishna, R Bhima Rao… - Fitoterapia …, 1998 - pascal-francis.inist.fr
Carpachromene from Atalantia monophylla … Carpachromene from Atalantia monophylla …
Number of citations: 10 pascal-francis.inist.fr
D Roy, K RN - 1978 - pascal-francis.inist.fr
SYNTHESIS OF CARPACHROMENE … SYNTHESIS OF CARPACHROMENE … CARPACHROMENE!FIN …
Number of citations: 6 pascal-francis.inist.fr
P Taslimi - Journal of Biochemical and Molecular Toxicology, 2020 - Wiley Online Library
… In this study, the most effective IC 50 values of narcissoside and carpachromene compounds were with IC 50 values of 1.64 and 2.37 µM, respectively. Tyrosinase inhibitor compounds …
Number of citations: 18 onlinelibrary.wiley.com
GJ Huang, JS Deng, SS Huang, SY Wang… - Journal of agricultural …, 2013 - ACS Publications
… Western blotting revealed that kaempferol, psoralen, and carpachromene blocked protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-…
Number of citations: 21 pubs.acs.org

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